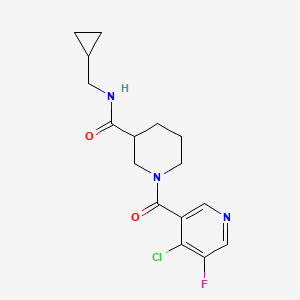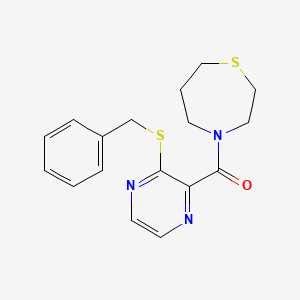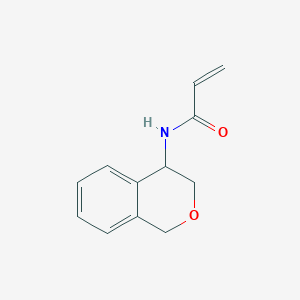![molecular formula C16H21NO3 B6751431 N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide](/img/structure/B6751431.png)
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide is a complex organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to a dimethylpent-4-enamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of an acid catalyst . The phenyl group is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents . The final step involves the formation of the amide bond through a condensation reaction between the amine and the carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Electrophiles: HNO3, Cl2, Br2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane ring can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions on the phenyl group can result in nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system . This interaction can modulate various biochemical pathways and physiological processes, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 2-(3-(1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
Uniqueness
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide is unique due to its specific structural features, such as the combination of a dioxolane ring with a phenyl group and a dimethylpent-4-enamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)9-12(3)15(18)17-14-6-4-5-13(10-14)16-19-7-8-20-16/h4-6,10,12,16H,1,7-9H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMKBOGUWJGWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)C(=O)NC1=CC=CC(=C1)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(dimethylamino)-2-methylpentan-2-yl]-1,3-benzothiazole-4-carboxamide](/img/structure/B6751362.png)
![1-[3-(4-Methylazepan-1-yl)-3-oxopropyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B6751370.png)
![[1-[(4-Methoxyphenyl)methyl]azetidin-2-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B6751384.png)
![N-cyclohexyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6751392.png)


![1-[3-Fluoro-3-(2-fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B6751406.png)
![6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl)methanone](/img/structure/B6751413.png)

![Methyl 4-[2-oxo-2-(propan-2-ylamino)ethoxy]-1-benzothiophene-2-carboxylate](/img/structure/B6751425.png)
![Methyl 3-[(6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoate](/img/structure/B6751434.png)

![Methyl 4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethoxy]-1-benzothiophene-2-carboxylate](/img/structure/B6751443.png)
![Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate](/img/structure/B6751445.png)
